molecular formula C23H18BrN3O2 B2698313 2-amino-3-(4-bromobenzoyl)-N-(o-tolyl)indolizine-1-carboxamide CAS No. 898416-97-2

2-amino-3-(4-bromobenzoyl)-N-(o-tolyl)indolizine-1-carboxamide

Cat. No. B2698313
M. Wt: 448.32
InChI Key: QJJFAJVNHXPZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(4-bromobenzoyl)-N-(o-tolyl)indolizine-1-carboxamide, also known as BRD73954, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a member of the indolizine class of compounds, which have been studied for their unique chemical and biological properties.

Scientific Research Applications

Photoluminescent Materials

  • Indolizine derivatives, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, have been highlighted for their unusual blue-shifted acid-responsive photoluminescent behavior. These materials exhibit reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation, which could imply potential applications in pH sensors or optical materials (Outlaw et al., 2016).

Antimicrobial Activity

  • Indole derivatives have been synthesized and assessed for their antimicrobial activities, indicating potential utility in developing new antimicrobial agents. For instance, new 3-substituted indole derivatives showed significant antimicrobial properties, suggesting that modifications to the indolizine structure can influence biological activity (Salman et al., 2015).

Synthesis of Bioactive Compounds

  • Innovative synthetic routes have been explored for indolizine derivatives, such as the one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. These methodologies could be applicable for creating a variety of indolizine-based compounds with potential biological activities (Ziyaadini et al., 2011).

Antituberculosis and Anticancer Agents

  • A series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides demonstrated excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, indicating the versatility of indolizine derivatives in medicinal chemistry (Mahanthesha et al., 2022).

properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c1-14-6-2-3-7-17(14)26-23(29)19-18-8-4-5-13-27(18)21(20(19)25)22(28)15-9-11-16(24)12-10-15/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJFAJVNHXPZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-bromobenzoyl)-N-(o-tolyl)indolizine-1-carboxamide

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